

# **Application Notes and Protocols for Cy7 NHS Ester Labeling of Antibodies**

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of **Cy7** NHS ester, a near-infrared fluorescent dye, to antibodies. This process is essential for a variety of applications in research and drug development, including immunofluorescence, flow cytometry, in vivo imaging, and western blotting.

#### Introduction

Cyanine7 (**Cy7**) is a fluorescent dye that excites and emits in the near-infrared spectrum, with excitation and emission maxima typically around 750 nm and 776 nm, respectively.[1] This property makes it particularly useful for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. The N-hydroxysuccinimide (NHS) ester functional group of **Cy7** reacts efficiently with primary amines (e.g., the side chain of lysine residues) on proteins, such as antibodies, to form a stable covalent bond.[1][2][3] This protocol outlines the materials, procedures, and calculations necessary for successful antibody labeling with **Cy7** NHS ester.

### **Key Experimental Parameters**

Successful labeling of antibodies with **Cy7** NHS ester is dependent on several critical parameters, which should be optimized for each specific antibody and application.



Parameter	Recommended Range/Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations generally lead to better labeling efficiency.[1][4]
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.5 ± 0.5)	The reaction is pH-dependent; lower pH will result in protonation of the amino groups and reduced reactivity. [3][5]
Dye-to-Antibody Molar Ratio	5:1 to 20:1 (Starting point: 10:1)	This ratio should be optimized to achieve the desired degree of labeling (DOL).[5][6]
Reaction Time	1 - 3 hours	Incubation time can be adjusted to control the extent of labeling.[1]
Reaction Temperature	Room Temperature (20-25°C) or 37°C	The reaction is typically performed at room temperature.[1][6]
Degree of Labeling (DOL)	2 - 10	The optimal DOL depends on the specific antibody and its application.[5]

### **Experimental Protocol**

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down as needed, maintaining the same molar ratios.

#### **Materials**

- Antibody (IgG) solution (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)[1][5]
- Cy7 NHS ester



- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
- Reaction Buffer: 1 M Sodium Bicarbonate buffer (pH 8.5-9.0) or 1 M Phosphate buffer (pH 9.0)[5]
- Purification column (e.g., Sephadex G-25) or spin column[5][6]
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

#### **Procedure**

- 1. Antibody Preparation:
- Dissolve or dialyze the antibody into 1X PBS, pH 7.2-7.4, to a concentration of 2-10 mg/mL. [4][5] If the antibody solution contains Tris or glycine, it must be dialyzed against PBS to remove the free amines.[5][7]
- Add 100  $\mu$ L of 1 M sodium bicarbonate buffer to 900  $\mu$ L of the antibody solution to adjust the pH to 8.5  $\pm$  0.5.[5]
- 2. Cy7 NHS Ester Stock Solution Preparation:
- Immediately before use, dissolve the **Cy7** NHS ester in anhydrous DMSO to a concentration of 10 mM.[4][5]
- Vortex the solution until the dye is completely dissolved.[1] The dye solution is sensitive to moisture and should be used promptly.[1]
- 3. Conjugation Reaction:
- Slowly add the calculated volume of the 10 mM Cy7 NHS ester stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:antibody) is recommended.
   [5][6]
- Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[1]
- 4. Purification of the Labeled Antibody:



- Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS (pH 7.2-7.4).[5]
- Apply the reaction mixture to the top of the column.
- Elute the labeled antibody with PBS. The first colored band to elute will be the **Cy7**-labeled antibody. The second, slower-moving band will be the unconjugated free dye.
- Collect the fractions containing the labeled antibody.

#### **Calculation of Degree of Labeling (DOL)**

The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified Cy7-labeled antibody solution at 280 nm (A280) and at the maximum absorbance of Cy7, which is approximately 756 nm (A756).[5]
- Calculate the concentration of the antibody and the dye using the following formulas:
  - Molar concentration of Antibody = [A280 (A756 x CF)] / ε protein
    - Where:
      - A280 is the absorbance at 280 nm.
      - A756 is the absorbance at 756 nm.
      - CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).
      - ε\_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M<sup>-1</sup>cm<sup>-1</sup>).
  - Molar concentration of Dye = A756 / ε\_dye
    - Where:
      - A756 is the absorbance at 756 nm.

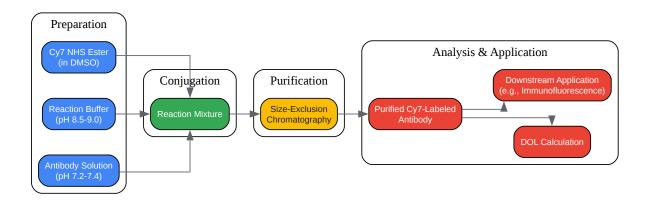


- $\epsilon$ \_dye is the molar extinction coefficient of **Cy7** at 756 nm (typically ~250,000 M<sup>-1</sup>cm<sup>-1</sup>).
- DOL = Molar concentration of Dye / Molar concentration of Antibody

### **Storage of Labeled Antibodies**

For long-term storage, it is recommended to store the labeled antibody at -20°C or -80°C.[8] To avoid repeated freeze-thaw cycles, the antibody solution can be divided into single-use aliquots.[8][9] Adding a cryoprotectant like glycerol to a final concentration of 50% can help to prevent damage from freezing.[9] For short-term storage (less than a month), the labeled antibody can be stored at 4°C.[10] Fluorescently labeled antibodies should always be protected from light.

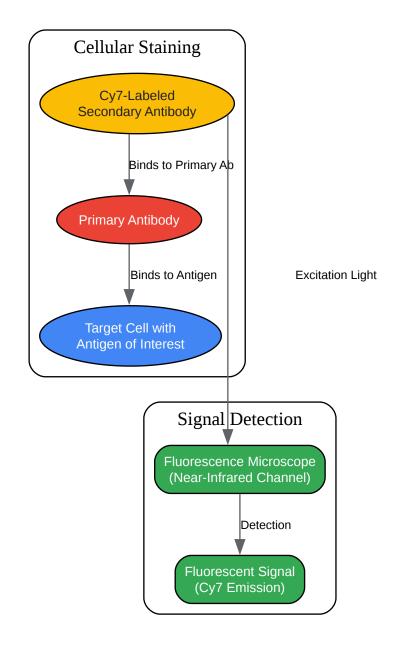
## Visualization of Experimental Workflow and Application



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Caption: Workflow for Cy7 NHS ester antibody labeling.





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Caption: Indirect Immunofluorescence using a Cy7-labeled antibody.

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